molecular formula C10H37N5O6P2 B13777291 Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate CAS No. 94113-31-2

Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate

Cat. No.: B13777291
CAS No.: 94113-31-2
M. Wt: 385.38 g/mol
InChI Key: DQBPHDYPCHNJSD-UHFFFAOYSA-N
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Description

Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate is a chemical compound with the molecular formula C10H37N5O6P2 and a molecular weight of 385.38 g/mol It is a tetraammonium salt of bisphosphonic acid, which contains an imino group substituted with a 2-ethylhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate typically involves the reaction of bisphosphonic acid with an appropriate amine, such as 2-ethylhexylamine, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the tetraammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced imino derivatives .

Scientific Research Applications

Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in industrial processes, such as catalysis and material science

Mechanism of Action

The mechanism of action of Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate groups can chelate metal ions, affecting various biochemical processes. Additionally, the imino group can interact with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to chelate metal ions and interact with biomolecules makes it valuable in various research and industrial applications .

Properties

CAS No.

94113-31-2

Molecular Formula

C10H37N5O6P2

Molecular Weight

385.38 g/mol

IUPAC Name

tetraazanium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C10H25NO6P2.4H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);4*1H3

InChI Key

DQBPHDYPCHNJSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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